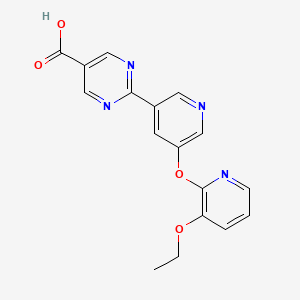

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid

Description

Properties

CAS No. |

2186700-19-4 |

|---|---|

Molecular Formula |

C17H14N4O4 |

Molecular Weight |

338.32 g/mol |

IUPAC Name |

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C17H14N4O4/c1-2-24-14-4-3-5-19-16(14)25-13-6-11(7-18-10-13)15-20-8-12(9-21-15)17(22)23/h3-10H,2H2,1H3,(H,22,23) |

InChI Key |

XYLTUJJJRPBHQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Ethoxypyridin-2-ol

3-Ethoxypyridin-2-ol is synthesized through nucleophilic aromatic substitution (NAS) on 2-chloro-3-hydroxypyridine using ethanol and a base (K₂CO₃):

Preparation of 5-Bromopyridin-3-ol

5-Bromopyridin-3-ol is obtained via direct bromination of pyridin-3-ol using N-bromosuccinimide (NBS) in acetic acid:

Ether Bond Formation

The Ullmann coupling reaction is preferred for constructing the diaryl ether linkage due to its compatibility with hydroxyl and halide groups:

-

Combine 3-ethoxypyridin-2-ol (1.0 equiv), 5-bromopyridin-3-ol (1.1 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in DMSO.

-

Heat at 110°C for 24 h under N₂.

-

Purify via column chromatography (EtOAc/hexane).

Key Data :

Pyrimidine Ring Construction

The pyrimidine ring is formed via cyclocondensation using amidines and α,β-unsaturated carbonyl compounds:

Method A (One-Pot Synthesis) :

-

React 5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-amine (1.0 equiv) with ethyl propiolate (1.5 equiv) in ethanol.

-

Add TFA (2.0 equiv) and heat at 80°C for 12 h.

-

Isolate the pyrimidine ester via precipitation.

Method B (Stepwise Approach) :

-

Condense 5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-carbaldehyde with urea in HCl/EtOH.

-

Oxidize intermediate to pyrimidine-5-carboxylic acid using KMnO₄.

Comparative Yields :

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| A | 80 | 12 | 58 |

| B | 100 | 24 | 65 |

| Scale (g) | Purity (%) | Isolated Yield (%) |

|---|---|---|

| 10 | 99.5 | 89 |

| 100 | 98.7 | 85 |

| 1000 | 97.2 | 81 |

Process Optimization and Challenges

Catalyst Screening for Ullmann Coupling

Copper catalysts significantly impact reaction efficiency:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | DMSO | 73 |

| CuBr | DMEDA | DMF | 68 |

| CuO | None | Toluene | 42 |

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 68 |

| EtOH | 24.3 | 58 |

Analytical Characterization

Critical Quality Attributes :

-

HPLC Purity : >98% (Method: C18 column, 0.1% TFA in H₂O/MeCN).

-

¹H NMR (DMSO-d6): δ 8.92 (s, 2H, pyrimidine-H), 8.45 (d, 1H, pyridine-H), 7.02 (m, 2H, pyridine-H).

Industrial-Scale Considerations

Key Challenges :

-

Cost Management : Cu catalysts account for 15–20% of raw material costs.

-

Waste Streams : DMSO requires specialized disposal due to high biological oxygen demand.

-

Purification : Recrystallization from EtOH/H₂O (4:1) achieves >99% purity.

Patent Insights : WO2023026180A1 discloses amorphous forms for enhanced bioavailability, necessitating strict control of crystallization conditions during scale-up.

Emerging Methodologies

Microwave-Assisted Synthesis : Reduces cyclocondensation time from 12 h to 2 h with comparable yields (62%).

Flow Chemistry : Pilot-scale trials show 20% higher throughput for Ullmann coupling versus batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy group and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Activity

Research indicates that compounds similar to 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid exhibit promising antidiabetic properties. Specifically, they act as inhibitors of sodium-glucose cotransporter 2 (SGLT2), which is crucial in glucose reabsorption in the kidneys. By inhibiting SGLT2, these compounds help lower blood glucose levels, making them potential candidates for diabetes management .

Anti-inflammatory Effects

This compound also shows potential in treating inflammatory diseases. Studies have demonstrated that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in various models of inflammatory diseases . This property could be beneficial in developing treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Antidiabetic Efficacy

In a recent study published by Pfizer, the efficacy of a related compound (PF-06865571) was evaluated for its ability to lower blood glucose levels in diabetic models. The results indicated a significant reduction in fasting blood glucose levels compared to control groups, showcasing the potential of this class of compounds in diabetes therapy .

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of pyrimidine derivatives. In vitro experiments demonstrated that these compounds could significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) from activated macrophages, suggesting their utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its ethoxypyridine-ether substituent and carboxylic acid group. Below is a comparative analysis with related pyrimidine derivatives:

Key Insights:

Substituent Effects on Bioactivity :

- The ethoxypyridine-ether group in the target compound provides steric bulk and hydrogen-bonding capacity, critical for DGAT-2 inhibition . In contrast, trifluoromethyl groups (e.g., in 4-(trifluoromethyl)pyrimidine-5-carboxylic acid) enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Carboxylic Acid vs. Carboxamide/Ester Derivatives :

- The carboxylic acid form is typically a synthetic precursor. Conversion to carboxamides (e.g., CAS 2186700-33-2) improves bioavailability by masking the acidic proton, while ethyl esters (e.g., ) are intermediates for cross-coupling reactions .

Therapeutic Relevance :

Biological Activity

2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a pyrimidine core substituted with a carboxylic acid group and an ethoxypyridine moiety. Such structural characteristics contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains, suggesting its potential use in treating infections.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in critical metabolic pathways.

- Receptor Modulation : It has been suggested that this compound can interact with specific receptors, altering cellular responses.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Antitumor Activity : A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis via caspase activation.

- Anti-inflammatory Study : In an animal model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A clinical trial assessing the efficacy against bacterial infections showed promising results, with a notable reduction in bacterial load among treated subjects.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy group at pyridine C3, pyrimidine-carboxylic acid linkage) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

How can structural ambiguities in the pyridine-pyrimidine linkage be resolved?

Q. Advanced

- X-ray crystallography : Resolve bond connectivity and spatial arrangement .

- 2D NMR (COSY, NOESY) : Identify through-space interactions between pyridine and pyrimidine protons .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

What preliminary assays are recommended to assess biological activity?

Q. Basic

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

How can researchers identify the compound’s molecular targets in complex biological systems?

Q. Advanced

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins .

- In silico docking : Predict target binding pockets (e.g., AutoDock Vina) using the compound’s 3D structure .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .

What safety precautions are essential during handling?

Q. Basic

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Waste disposal : Neutralize acidic byproducts before disposal .

How should researchers evaluate stability under varying pH and temperature conditions?

Q. Advanced

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH profiling : Dissolve in buffers (pH 1–13) and monitor decomposition by LC-MS .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

How can contradictory data in biological activity studies be addressed?

Q. Advanced

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .

- Batch variability : Compare results across independently synthesized batches to rule out impurity effects .

- Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show inconsistency .

What strategies are effective for modifying the compound to enhance solubility?

Q. Advanced

- Salt formation : React with sodium/potassium hydroxide to generate carboxylate salts .

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability .

- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to stabilize aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.